3-Methylbenzotrifluoride

描述

Nomenclature and Chemical Structure within Academic Contexts

In academic and industrial laboratories, 3-Methylbenzotrifluoride is systematically known by its IUPAC name, 1-methyl-3-(trifluoromethyl)benzene. atomfair.comnih.gov It is also commonly referred to by synonyms such as 3-(trifluoromethyl)toluene and α,α,α-trifluoro-m-xylene. guidechem.comnih.gov The compound is assigned the CAS (Chemical Abstracts Service) registry number 401-79-6. nih.govhsppharma.com

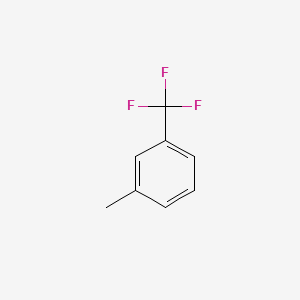

The molecular structure consists of a benzene (B151609) ring substituted with a methyl group and a trifluoromethyl group at the meta position (positions 1 and 3). This arrangement of substituents is crucial to its reactivity and physical properties. The molecular formula for this compound is C8H7F3, and it has a molecular weight of approximately 160.14 g/mol . nih.govfishersci.fi

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 1-methyl-3-(trifluoromethyl)benzene nih.gov |

| Synonyms | 3-(Trifluoromethyl)toluene, m-(Trifluoromethyl)toluene guidechem.comnih.gov |

| CAS Number | 401-79-6 nih.gov |

| Molecular Formula | C8H7F3 nih.gov |

| Molecular Weight | 160.14 g/mol nih.gov |

Historical Perspectives in Organofluorine Chemistry Research

The field of organofluorine chemistry, which encompasses compounds like this compound, has its roots in the 19th century. numberanalytics.comwikipedia.org The first synthesis of an organofluorine compound, fluoromethane, occurred in the early 1800s. numberanalytics.com However, the field gained significant momentum in the early 20th century, driven by the need for new materials with unique properties during a period of rapid industrialization. numberanalytics.comnih.gov

The development of fluorinated compounds like dichlorodifluoromethane (B179400) (Freon) in the 1920s for refrigeration marked a turning point. numberanalytics.com The discovery of polytetrafluoroethylene (PTFE), known as Teflon, in 1938 further highlighted the valuable properties of fluoropolymers. nih.gov The unique characteristics of organofluorine compounds, such as high thermal stability and chemical inertness, spurred further research. numberanalytics.comnih.gov Although research into organofluorinated compounds surged after World War II, the synthesis of specific aryl trifluoromethyl compounds like this compound and its derivatives became more prominent in later decades as synthetic methodologies advanced. researchgate.net For instance, a novel synthesis for 3-amino-2-methylbenzotrifluoride, a valuable therapeutic intermediate, was developed from benzotrifluoride (B45747), highlighting the ongoing evolution of synthetic routes. wipo.intgoogle.com

Significance of Trifluoromethylation in Contemporary Chemical Synthesis

The introduction of a trifluoromethyl (-CF3) group into organic molecules, a process known as trifluoromethylation, is of paramount importance in modern chemical synthesis, particularly in the pharmaceutical and agrochemical industries. wikipedia.orgrsc.org The -CF3 group can dramatically alter a molecule's properties, often enhancing metabolic stability, permeability, and lipophilicity. rsc.orgnih.gov

Several well-known pharmaceutical drugs, such as fluoxetine (B1211875) and celecoxib, contain a trifluoromethyl group, underscoring its significance. wikipedia.org The development of new and efficient trifluoromethylation methods is an active area of academic research. wikipedia.org These methods can be broadly categorized, including those that utilize nucleophilic, electrophilic, and radical trifluoromethylating agents. wikipedia.orgnih.gov Reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), sodium trifluoroacetate (B77799), and various hypervalent iodine reagents have been developed to facilitate the introduction of the -CF3 group into a wide range of organic substrates. wikipedia.orgwikipedia.orgacs.org The ongoing development of these reagents aims to provide milder, more efficient, and scalable processes for the synthesis of trifluoromethylated compounds. nih.govbeilstein-journals.org

Overview of Research Trajectories for Aryl-Trifluoromethyl Compounds

Research into aryl-trifluoromethyl compounds, a class that includes this compound, is continually evolving with several key trajectories. A significant focus is on the development of novel synthetic methodologies. This includes the creation of more efficient and selective trifluoromethylation reactions, such as those employing photoredox catalysis, which can proceed under mild conditions. nih.gov

Another important research direction is the use of aryl-trifluoromethyl compounds as building blocks for more complex molecules. guidechem.comwikipedia.org For example, this compound is a precursor for Nek7 inhibitors, which have potential applications in anticancer drug development. chemicalbook.com The unique reactivity of the trifluoromethyl group is also being explored in the synthesis of novel materials and polymers.

Furthermore, there is growing interest in the application of aryl trifluoromethyl diazoalkanes and diazirines in synthetic transformations. acs.orgacs.org These compounds serve as precursors for stabilized metal carbenes and are versatile reactants in cycloaddition, insertion, and coupling reactions. acs.org The development of methods for the synthesis of trifluoromethyl ethers from aryl-trifluoromethyl precursors is another active area of investigation. chemrevlett.commdpi.com

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Appearance | Colorless liquid guidechem.comhsppharma.com |

| Boiling Point | 130 °C jk-sci.comchembk.com |

| Density | 1.148 g/mL at 25 °C jk-sci.comchembk.com |

| Flash Point | 26 °C jk-sci.com |

| Water Solubility | Sparingly soluble guidechem.com |

Structure

3D Structure

属性

IUPAC Name |

1-methyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3/c1-6-3-2-4-7(5-6)8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYXZJGDFJJDGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193139 | |

| Record name | Benzene, 1-methyl-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401-79-6 | |

| Record name | 1-Methyl-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-methyl-3-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylbenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms of 3 Methylbenzotrifluoride and Its Derivatives

Direct Synthesis Approaches for 3-Methylbenzotrifluoride

The direct synthesis of this compound, also known as α,α,α-Trifluoro-m-xylene, typically involves a two-step process starting from m-xylene (B151644). The initial step is the halogenation of a methyl group to form a trihalomethyl group, followed by a halogen exchange reaction to introduce fluorine atoms.

Mechanistic Studies of Halogenation Routes to Precursors

The primary precursor for this compound is 3-(trichloromethyl)toluene (α,α,α-trichloro-m-xylene). Its synthesis from m-xylene proceeds via a free-radical side-chain chlorination. This reaction is typically initiated by UV light or a radical initiator.

The mechanism of this free-radical halogenation involves three key stages:

Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) to generate two chlorine radicals (Cl•). This step requires an input of energy, usually in the form of ultraviolet radiation.

Propagation: This stage consists of a two-step chain reaction. First, a chlorine radical abstracts a hydrogen atom from one of the methyl groups of m-xylene, forming a benzyl (B1604629) radical and a molecule of hydrogen chloride (HCl). Subsequently, the benzylic radical reacts with another chlorine molecule to produce α-chloro-m-xylene and a new chlorine radical, which can then continue the chain reaction. This process is repeated until all three hydrogen atoms on one of the methyl groups are substituted by chlorine atoms. The benzylic hydrogens are selectively replaced due to the resonance stabilization of the resulting benzylic radical.

Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two chlorine radicals, a chlorine radical and a benzylic radical, or two benzylic radicals.

It is crucial to control the reaction conditions to favor side-chain chlorination over ring chlorination, which is an undesirable side reaction. wikipedia.org

Fluoroalkylation Strategies and Reaction Optimization

The conversion of 3-(trichloromethyl)toluene to this compound is achieved through a halogen exchange (Halex) reaction, most commonly the Swarts fluorination. thieme-connect.degoogle.com This method involves the replacement of chlorine atoms with fluorine atoms using a fluorinating agent.

Common fluorinating agents for this transformation include antimony trifluoride (SbF₃), often in the presence of a catalyst like antimony pentachloride (SbCl₅), and anhydrous hydrogen fluoride (B91410) (HF). thieme-connect.degoogle.com The active fluorinating species in the case of Swarts fluorination with SbF₃ and a catalyst is believed to be antimony trifluorodichloride (SbF₃Cl₂), which is formed in situ. thieme-connect.de

The reaction can be carried out in either the liquid or vapor phase.

Liquid-Phase Fluorination: This method is often performed at elevated temperatures (around 100°C) and pressures (20 to 45 atm). google.com The use of a catalyst, such as aluminum chloride with activated charcoal, can shorten the reaction time to approximately 55 to 75 minutes. google.com Vigorous mixing is essential in this heterogeneous reaction to ensure efficient conversion.

Vapor-Phase Fluorination: This approach involves passing the vapor of the chlorinated precursor over a heated bed of a fluorinating agent or a catalyst. For instance, benzotrichloride (B165768) vapor can be reacted with sodium fluosilicate at around 300°C to yield benzotrifluoride (B45747). researchgate.net Another method utilizes a catalyst like aluminum fluoride at temperatures between 200 to 450°C. google.com

Optimization of the reaction conditions is critical to maximize the yield of the desired trifluorinated product and minimize the formation of partially fluorinated intermediates (e.g., C₆H₅CF₂Cl). Factors such as temperature, pressure, reaction time, and the molar ratio of reactants and catalysts are key parameters that need to be fine-tuned.

| Method | Fluorinating Agent/Catalyst | Temperature | Pressure | Phase | Key Optimization Parameters |

|---|---|---|---|---|---|

| Swarts Fluorination | SbF₃ / SbCl₅ | Typically elevated | Varies | Liquid | Catalyst concentration, temperature |

| Liquid-Phase HF | Anhydrous HF / AlCl₃-Charcoal | 85-100°C | 20-45 atm | Liquid | Reaction time, agitation (Reynolds number) |

| Vapor-Phase Fluorination | Sodium Fluosilicate | ~300°C | Atmospheric | Vapor | Flow rate, temperature |

| Catalytic Vapor-Phase HF | Anhydrous HF / AlF₃ | 200-450°C | Atmospheric | Vapor | Catalyst stability, temperature |

Phototransposition Reactions and Isomerization Pathways

Phototransposition reactions of methyl-substituted benzotrifluorides have been observed upon irradiation in a solvent like acetonitrile (B52724). These reactions lead to the isomerization of the molecule, where the methyl and trifluoromethyl groups migrate around the benzene (B151609) ring.

Studies involving deuterium-labeled compounds have provided evidence that it is the trifluoromethyl-substituted carbon that acts as the migratory group in these phototransposition reactions. For example, the irradiation of 2,6-dideuterio-4-methylbenzotrifluoride results in the formation of 5,6-dideuterio-3-methylbenzotrifluoride. This observation supports a mechanism where the carbon atom attached to the trifluoromethyl group moves to an adjacent position on the aromatic ring.

The photoisomerization of dimethylbenzotrifluoride isomers upon irradiation in acetonitrile has been shown to be an efficient process. The dominant pathways of these phototransposition reactions divide the isomers into two distinct triads that interconvert within themselves.

The proposed mechanism for these excited singlet-state reactions involves the formation of bicyclo[3.1.0]hex-3-ene-2,6-diyl singlet biradicals or zwitterions. This intermediate allows the trifluoromethyl-substituted carbon to migrate around the periphery of the remaining five carbon atoms of the ring. Subsequent collapse of this intermediate can lead to the formation of any of the isomers within a given triad. The efficiency of the photoisomerization can vary depending on the specific isomers involved.

Synthesis of Key this compound Derivatives

Several derivatives of this compound are important intermediates in various fields. Their synthesis often involves electrophilic aromatic substitution or modification of the existing functional groups.

One notable derivative is 3-amino-2-methylbenzotrifluoride . A multi-step synthesis for this compound starts from benzotrifluoride. The process involves:

Nitration: Benzotrifluoride is nitrated using a mixture of concentrated nitric and sulfuric acids to yield 3-nitrobenzotrifluoride (B1630513).

Methylation: The resulting 3-nitrobenzotrifluoride is then reacted with a methylating agent, such as trimethyl sulphoxonium halide, to introduce a methyl group at the 2-position, forming 3-nitro-2-methylbenzotrifluoride.

Reduction: Finally, the nitro group of 3-nitro-2-methylbenzotrifluoride is reduced to an amino group, typically through catalytic hydrogenation using a palladium on carbon catalyst, to give 3-amino-2-methylbenzotrifluoride.

Another important class of derivatives are the nitro isomers of this compound . These can be synthesized by the direct nitration of this compound. The reaction of this compound with nitric acid at low temperatures yields a mixture of nitro isomers. The distribution of these isomers is influenced by the directing effects of the methyl and trifluoromethyl groups. Typically, the major products are the 2-nitro and 6-nitro isomers, with a smaller amount of the 4-nitro isomer being formed.

The synthesis of 3-bromobenzotrifluoride can be achieved through a few different routes. One method is the direct bromination of benzotrifluoride using bromine and a catalyst like iron powder. Another approach involves the diazotization of 3-aminobenzotrifluoride followed by a Sandmeyer-type reaction with a bromine source.

| Derivative | Starting Material | Key Reagents | Reaction Steps | Reported Yield |

|---|---|---|---|---|

| 3-Amino-2-methylbenzotrifluoride | Benzotrifluoride | 1. HNO₃/H₂SO₄ 2. Trimethyl sulphoxonium halide 3. H₂/Pd-C | Nitration, Methylation, Reduction | 92% (for reduction step) |

| Nitro-3-methylbenzotrifluoride Isomers | This compound | HNO₃ | Direct Nitration | Near quantitative total yield of mixed isomers |

| 3-Bromobenzotrifluoride | Benzotrifluoride | Br₂, Fe powder | Direct Bromination | ~80% |

Synthesis of Aminated this compound Derivatives

The creation of aminated derivatives of this compound is a multi-step process that often begins with commercially available and relatively inexpensive starting materials. google.comgoogle.com The primary pathway involves the strategic addition of nitro and methyl groups to a benzotrifluoride core, followed by the reduction of the nitro group to the desired amino functionality. google.comwipo.int

Nitration of Benzotrifluoride Precursors

The initial step in many synthetic routes is the nitration of a benzotrifluoride precursor. This electrophilic substitution reaction can be performed on either benzotrifluoride itself or on this compound.

When starting with benzotrifluoride, the compound is nitrated to form 3-nitrobenzotrifluoride. google.com This reaction is typically carried out using a mixture of concentrated nitric and sulfuric acids. google.comgoogle.com The temperature of the reaction is carefully controlled, often between 0°C and 40°C, to ensure the desired product is formed efficiently. google.comgoogle.com

Alternatively, this compound can be nitrated directly. google.comepo.org This process uses a nitrating agent like nitric acid, often in a molar excess, at low temperatures ranging from -40°C to 10°C. google.comgoogle.comgoogleapis.com This reaction yields a mixture of isomers, primarily the 2-nitro, 4-nitro, and 6-nitro derivatives. google.comepo.org The distribution of these isomers is sensitive to the reaction conditions, as detailed in the table below. epo.orggoogle.com

Table 1: Isomer distribution from the nitration of alkyl-substituted benzotrifluorides under various conditions. epo.orggoogle.com

Methylation with Sulfoxonium Ylides

Following the nitration of benzotrifluoride to 3-nitrobenzotrifluoride, a methyl group is introduced. This is accomplished through a reaction with a sulfoxonium ylide, specifically dimethyloxosulfonium methylide. google.comgoogle.com This reactive intermediate is generated in situ from a trimethyl sulphoxonium halide (such as the chloride or iodide salt) and a suitable base like sodium hydride or sodium hydroxide. google.comgoogle.com The methylation is carried out in an aprotic solvent, such as dimethylsulfoxide or tetrahydrofuran, under an inert atmosphere to yield 3-nitro-2-methylbenzotrifluoride. google.comgoogle.com This method is a key step in building the carbon skeleton of the desired aminated product. google.com

Reduction of Nitro Groups to Amino Functionalities

The final step in forming the aminated derivative is the reduction of the nitro group to an amino group. google.com A preferred and widely used method for this transformation is catalytic hydrogenation. google.com

The 3-nitro-2-methylbenzotrifluoride intermediate is dissolved in a solvent like ethanol (B145695) or methanol (B129727) and exposed to hydrogen gas in the presence of a catalyst. google.com This process is typically conducted at a slightly elevated temperature (40-50°C) and can be run at atmospheric pressure. google.com The reaction is monitored until completion, often by thin-layer chromatography. google.com

Table 2: Common reduction methods for synthesizing amino-methylbenzotrifluoride derivatives.

Novel Processes for Amino-Methylbenzotrifluoride Synthesis

Researchers have developed novel synthetic routes to produce 3-amino-2-methylbenzotrifluoride that offer advantages over older methods. google.comgoogle.com One significant innovation is the three-step process starting from benzotrifluoride, which involves nitration, methylation with a sulfoxonium ylide, and subsequent reduction. google.com This process is highlighted as being safer and more cost-effective than prior art syntheses that required treating 2-methyl-3-nitrobenzoic acid with sulfur tetrafluoride under hazardous high-pressure conditions in a steel bomb. google.comgoogle.com

Another distinct novel process begins with a 4-substituted-3-aminobenzotrifluoride. google.com This method involves several key steps:

Condensation of a 3-amino-4-X-benzotrifluoride (where X can be a halogen) with dimethylsulfoxide. google.com

Heating the resulting N-(2-X-5-trifluoromethylphenyl)-S,S-dimethyl sulfimide, which causes a rearrangement. google.com

Chemical reduction of the rearranged intermediate, often using Raney nickel, to yield 3-amino-2-methylbenzotrifluoride. google.com

This alternative pathway also avoids the use of high-pressure equipment and expensive reactants, marking a significant improvement in safety and economic viability. google.com

Synthetic Applications in Therapeutic Agent Precursors

The compound 3-amino-2-methylbenzotrifluoride is a highly valuable intermediate in the pharmaceutical industry. google.comgoogle.comgoogle.com It serves as an essential building block for the synthesis of several potent therapeutic agents. google.comgoogle.com Specifically, it is a key precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. google.comgoogle.com

Notable examples of therapeutic agents derived from this intermediate include:

2-(2-methyl-3-trifluoromethyl)anilino nicotinic acid , which possesses valuable anti-inflammatory and analgesic properties. google.comgoogle.com

N-(2-methyl-3-trifluoromethylphenyl) anthranilic acid , another significant anti-inflammatory agent. google.comgoogle.com

The availability of efficient and safe synthetic routes to 3-amino-2-methylbenzotrifluoride is therefore critical for the production of these important medicines. google.comgoogle.com

Synthesis of Halogenated this compound Derivatives

The synthesis of halogenated derivatives of this compound is integral to certain specialized synthetic pathways. For example, the synthesis of 3-amino-4-chloro-2-methylthiomethylbenzotrifluoride is a key step in one of the novel processes for producing 3-amino-2-methylbenzotrifluoride. google.com This chlorinated intermediate is subsequently subjected to chemical reduction with Raney nickel, which not only reduces the methylthiomethyl group but also removes the chlorine atom to yield the final dechlorinated product. google.com

Bromination Reactions

The introduction of bromine into the benzotrifluoride structure is a key step for creating versatile intermediates. The bromination of m-aminobenzotrifluoride has been studied to understand the directing effects of the trifluoromethyl and amino groups. ufl.edu It was anticipated that the trifluoromethyl group, being similar to a nitro group in its electronic effect, would direct substitution to specific positions on the aromatic ring. ufl.edu

A common method for preparing m-bromo-benzotrifluorides involves a "one-pot process" where a benzotrichloride is first brominated and then fluorinated without isolating the brominated intermediate. google.comjustia.com This process is typically carried out in the presence of a catalyst, such as iron powder or iron sulfide, with bromine added dropwise at a controlled temperature. google.comjustia.com Another approach involves using a highly active bromine source generated from the reaction of hydrobromic acid and sodium chlorite (B76162), which allows the reaction to proceed under simpler and safer conditions. google.com

| Reactant | Reagents | Catalyst | Product | Yield | Reference |

| Benzotrichloride | Bromine, Anhydrous hydrofluoric acid | Iron powder | 3-Bromo-benzotrifluoride | 61% | google.com |

| 4-Chlorobenzotrichloride | Bromine, Anhydrous hydrofluoric acid | Iron powder | 3-Bromo-4-chloro-benzotrifluoride | ~55% | google.comjustia.com |

| Benzotrifluoride | Hydrobromic acid, Sodium chlorite solution | Ferrum-based catalyst | 3-Bromobenzotrifluoride | 99% (content) | google.com |

Chlorination and Fluorination Strategies

Chlorination and fluorination are fundamental strategies for modifying this compound and related compounds. The introduction of these halogens can significantly alter the chemical properties and reactivity of the molecule.

3-Chloromethyl-benzotrifluoride, a key derivative, is synthesized as an intermediate for various applications in the pharmaceutical and agrochemical industries. nbinno.com The compound, with the chemical formula C8H6ClF3, combines the reactivity of chlorine with the stability imparted by the fluorine atoms. nbinno.com

Fluorination can be achieved using powerful reagents like chlorine trifluoride (ClF3) and bromine trifluoride (BrF3). thieme-connect.deresearchgate.net These reagents are effective for substituting other halogens, such as chlorine or bromine, with fluorine. For instance, BrF3 can be used in the presence of catalysts like tin(IV) chloride or antimony(V) chloride to replace chlorine atoms in chloroalkanes with fluorine. thieme-connect.de Thermodynamic studies indicate that substitutional fluorination is generally more favorable than chlorination. arxiv.org

| Reagent | Substrate | Product | Notes | Reference |

| Chlorine Trifluoride (ClF3) | Perfluoroalkyl iodides | Perfluoroalkyliodine(III) difluorides / Perfluoroalkyliodine(V) tetrafluorides | Powerful fluorinating agent. thieme-connect.de | thieme-connect.de |

| Bromine Trifluoride (BrF3) | Methyl 2,3-dibromopropanoate | Methyl 2-Bromo-3-fluoropropanoate | Used with SnCl4 catalyst. thieme-connect.de | thieme-connect.de |

| Bromine Trifluoride (BrF3) | Dithioesters (from carboxylic acids) | Organic trifluoromethyl derivatives | Mild reaction conditions (0°C). researchgate.net | researchgate.net |

Preparation of Carboxylic Acid Derivatives of this compound

The synthesis of carboxylic acid derivatives from this compound opens pathways to a wide range of functionalized molecules, including esters and amides, which are valuable in medicinal chemistry and materials science. researchgate.net A general method involves the conversion of carboxylic acids into dithioesters, which are then treated with bromine trifluoride under mild conditions to yield the corresponding trifluoromethyl derivatives. researchgate.net

Direct conversion of carboxylic acids to acyl fluorides, which are versatile acylation reagents, can be accomplished using deoxyfluorinating agents like 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF3). beilstein-journals.org These acyl fluorides can then be reacted with amines in a one-pot protocol to form various amides. beilstein-journals.org The synthesis of N-trifluoromethyl amides, an important functional group in pharmaceuticals, can be achieved from carboxylic acid halides and esters via isothiocyanates in the presence of silver fluoride. escholarship.org

Synthesis of Alpha-Trifluoromethylstyrenes and Their Derivatives

Alpha-trifluoromethylstyrenes are important building blocks in organic synthesis. Copper-catalyzed trifluoromethylation of styrenes represents a significant method for their preparation. researchgate.net An efficient copper-catalyzed method for the trifluoromethylation of terminal alkenes using an electrophilic trifluoromethylating reagent provides a versatile route to constructing Cvinyl–CF3 bonds without needing prefunctionalized substrates. semanticscholar.org

A chemoselective 1,2-bis(trifluoromethylation) of alkenes using sodium trifluoromethanesulfinate (CF3SO2Na), promoted by t-BuOOH/CuCl, has been developed, offering a convenient method for preparing compounds with two adjacent trifluoromethyl groups. acs.org

Mechanistic Studies of Protodefluorination Reactions

The mechanism of protodefluorination, the removal of a fluorine atom and its replacement with a hydrogen atom, is a critical area of study for understanding the stability and reactivity of fluorinated compounds. While specific mechanistic studies on the protodefluorination of alpha-trifluoromethylstyrenes derived from this compound are not extensively detailed in the provided search results, the general principles of such reactions involve the activation of the C-F bond, often facilitated by a catalyst or specific reaction conditions. The stability of the trifluoromethyl group makes this a challenging transformation, typically requiring harsh conditions or specialized reagents.

Copper-Catalyzed Transformations and Ligand Effects

Copper-catalyzed reactions are pivotal in the synthesis of trifluoromethylated compounds. beilstein-journals.orgnih.gov These reactions often involve the in-situ generation of a reactive [CuCF3] species. nih.gov The choice of ligand in these copper-catalyzed systems can significantly influence the reaction's efficiency, regioselectivity, and substrate scope. For instance, in the trifluoromethylation of terminal alkynes, a dinitrogen-ligated copper complex is proposed to be the active catalytic species. beilstein-journals.org The mechanism often involves the formation of a copper(I)-acetylide species, followed by oxidative addition of a CF3+ source and subsequent reductive elimination to yield the desired product. beilstein-journals.org

| Reaction Type | Catalyst System | Substrate | Key Feature | Reference |

| Trifluoromethylalkynylation | Copper-catalyzed | Styrenes | Enantioselective, radical relay process. researchgate.net | researchgate.net |

| Aminotrifluoromethylation | Copper-catalyzed | Alkenes | Facile synthesis of CF3-containing lactams. semanticscholar.org | semanticscholar.org |

| 1,2-Bis(trifluoromethylation) | t-BuOOH/CuCl | Alkenes | Uses CF3SO2Na as the CF3 source. acs.org | acs.org |

| Nucleophilic Trifluoromethylation | Copper-catalyzed | Allylic halides | Introduces CF3 group at the α position to the halogen. nih.gov | nih.gov |

Catalytic Approaches in this compound Synthesis

Catalytic methods are essential for the efficient and selective synthesis of this compound and its derivatives. The nitration of benzotrifluoride to form 3-nitrobenzotrifluoride, a precursor to many derivatives including 3-amino-2-methylbenzotrifluoride, is typically carried out using nitrating agents like concentrated nitric-sulfuric acid. google.com

Copper catalysis is a cornerstone in the functionalization of benzotrifluoride derivatives. beilstein-journals.orgnih.gov These methods allow for the introduction of the trifluoromethyl group into various organic molecules under relatively mild conditions. The versatility of copper catalysts, often modulated by different ligands, enables a broad range of transformations, including the trifluoromethylation of aryl halides, boronic acids, and alkenes. researchgate.netbeilstein-journals.orgnih.gov

Transition Metal Catalysis in C-CF₃ Bond Formation

Transition metal catalysis, particularly using palladium, has become a powerful tool for the formation of C-CF₃ bonds, offering advantages over traditional methods that often require harsh conditions.

The palladium-catalyzed trifluoromethylation of aryl halides provides a versatile method for synthesizing benzotrifluoride derivatives. nih.gov The reaction typically proceeds through a classical Pd(0)-Pd(II) catalytic cycle. nih.gov This process allows for the conversion of a wide range of substrates, including functionalized and heteroaryl chlorides, into their trifluoromethylated analogs under relatively mild conditions. nih.gov

The general mechanism involves:

Oxidative Addition: A Pd(0) species reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.

Transmetalation: A trifluoromethylating agent transfers the CF₃ group to the palladium center.

Reductive Elimination: The aryl and CF₃ groups are eliminated from the palladium complex, forming the desired Ar-CF₃ bond and regenerating the Pd(0) catalyst. nih.gov

The reductive elimination step is often the most challenging part of the catalytic cycle. nsf.gov The choice of ligand coordinated to the palladium center is crucial for promoting this key bond-forming step. nsf.gov For instance, ligands such as Xantphos, RuPhos, and BrettPhos have been shown to facilitate high-yielding aryl–CF₃ coupling from palladium(II) centers. nsf.gov Detailed studies on phosphinoferrocene-ligated Pd(II) complexes have demonstrated that increasing the steric bulk of the phosphine (B1218219) substituents can significantly enhance the rate of Ph–CF₃ coupling. nsf.govacs.org Computational and experimental studies support a mechanism of concerted reductive elimination from four-coordinate Pd(II) centers. nsf.govacs.org

| Ligand Name | Abbreviation | General Observation |

|---|---|---|

| Xantphos | A | Bidentate ligand effective in promoting Ph-CF₃ bond formation. nsf.gov |

| RuPhos | - | Identified as a ligand that promotes high-yielding aryl–CF₃ coupling. nsf.gov |

| BrettPhos | C | Successfully used in challenging cross-coupling reactions, including trifluoromethylation of aryl chlorides. nih.govnsf.gov |

| 1,1'-Bis(di-tert-butylphosphino)ferrocene | DtBPF | Complexes with this ligand show the highest reactivity and fastest rates of Ph-CF₃ coupling due to increased substituent size. nsf.govacs.org |

An alternative to the Pd(0)/Pd(II) cycle is a pathway involving Pd(II)/Pd(IV) intermediates. This approach has been rationally designed to facilitate the challenging aryl–CF₃ bond-forming reductive elimination. nih.govacs.orgnih.govsfasu.edu In this system, a pre-assembled Pd(II)(Aryl)(CF₃) complex is oxidized to a Pd(IV) intermediate. nih.govscispace.com

The key steps are:

Synthesis of Pd(II) Precursor: A stable complex such as (ligand)Pd(II)(Aryl)(CF₃) is prepared. scispace.com

Oxidation: The Pd(II) complex is treated with an oxidant, like an N-fluoropyridinium reagent, to generate a Pd(IV) intermediate, for example, (dtbpy)Pd(IV)(Aryl)(CF₃)(F)(OTf). nih.govacs.orgnih.govsfasu.edu

Reductive Elimination: The Pd(IV) species undergoes reductive elimination to form the Aryl–CF₃ bond. nih.govacs.orgnih.govsfasu.edu

Mechanistic studies, supported by Density Functional Theory (DFT) calculations, have provided significant insights into this process. nih.govacs.orgnih.govscispace.com It has been shown that reductive elimination from the Pd(IV) species often proceeds through a pre-equilibrium dissociation of a ligand, such as a triflate anion (TfO⁻), to form a five-coordinate cationic intermediate. nih.govacs.orgnih.govsfasu.edu DFT calculations revealed that the transition state for the bond formation involves the CF₃ group acting as an electrophile and the aryl ligand serving as a nucleophilic partner. nih.govacs.orgnih.govscispace.com

These mechanistic insights have enabled the rational design of more efficient catalytic systems. For example, by replacing the di-tert-butylbipyridine (dtbpy) ligand with N,N,N',N'-tetramethylethylenediamine (tmeda), researchers successfully developed a second-generation system capable of undergoing the aryl-trifluoromethyl coupling reaction at room temperature. nih.govacs.orgnih.govsfasu.edu

| Ligand | Generation | Reaction Condition | Key Mechanistic Feature |

|---|---|---|---|

| di-tert-butylbipyridine (dtbpy) | 1st Generation | Thermolysis at 80 °C required for bond formation. nih.govacs.org | Forms a stable, isolable Pd(IV) intermediate. nih.govacs.org |

| N,N,N',N'-tetramethylethylenediamine (tmeda) | 2nd Generation | Undergoes oxidative trifluoromethylation at room temperature. nih.govacs.org | Designed based on mechanistic understanding to lower the activation barrier. nih.govacs.org |

Boron Trifluoride Diethyl Etherate (BF₃•OEt₂) as Catalyst or Synthon

Boron trifluoride diethyl etherate (BF₃•OEt₂) is a widely utilized and commercially available Lewis acid in organic synthesis. wikipedia.org It is a colorless liquid that serves as a convenient source of boron trifluoride (BF₃), a potent Lewis acid. wikipedia.orgheyigasglobal.com The complex is formed between the Lewis acid BF₃ and the Lewis base diethyl ether, resulting in a tetrahedral boron center. wikipedia.org

In synthetic chemistry, BF₃•OEt₂ is not typically a direct source of the trifluoromethyl group but acts as a powerful catalyst for a multitude of reactions. heyigasglobal.comheyigasglobal.com Its function as a strong electron acceptor allows it to activate electrophiles, thereby facilitating various chemical transformations. nbinno.com These include:

Alkylation and acylation reactions heyigasglobal.comnbinno.com

Isomerizations and rearrangements heyigasglobal.comheavenmaterials.com

Condensation and cyclization reactions heyigasglobal.comheavenmaterials.com

Polymerization reactions heyigasglobal.comheavenmaterials.com

The catalytic activity of BF₃•OEt₂ stems from its ability to bind to weak Lewis bases, activating the resulting adducts to react with nucleophiles. wikipedia.org This property makes it an indispensable reagent for constructing complex organic molecules. nbinno.com

Photocatalytic C-H Bond Activation in Toluene (B28343) Derivatives

Visible-light photoredox catalysis has emerged as a powerful and environmentally friendly strategy for forming C-CF₃ bonds. scispace.com This approach allows for the generation of trifluoromethyl radicals (•CF₃) under mild conditions, which can then engage in reactions with substrates like toluene and its derivatives. scispace.com

The general principle involves a photocatalyst that, upon absorbing visible light, initiates a single-electron transfer (SET) process with a trifluoromethyl source. scispace.comnih.gov For example, reagents like trifluoroacetic acid (TFA) or trifluoromethyl iodide (CF₃I) can serve as precursors to the •CF₃ radical. nih.govacs.org

In the context of toluene derivatives, this method enables the direct functionalization of benzylic C-H bonds. The process can be summarized as follows:

Photoexcitation: A photocatalyst absorbs light and reaches an excited state.

Radical Generation: The excited photocatalyst interacts with a CF₃ source (e.g., TFA) to generate a trifluoromethyl radical. nih.gov

C-H Activation: The highly reactive •CF₃ radical can abstract a hydrogen atom from the methyl group of a toluene derivative, forming a benzylic radical.

Radical Coupling/Further Reaction: The benzylic radical can then be trapped or undergo further reactions to form the final product.

Recent advancements have demonstrated the photocatalytic trifluoromethylation of aromatic C-H bonds using various systems. nih.gov For instance, trifluoroacetic acid, a cost-effective and low-toxicity reagent, has been successfully used as a CF₃ source in photocatalytic systems. nih.gov Mechanistic pathways such as single-electron transfer (SET), electron donor-acceptor (EDA) complex formation, and ligand-to-metal charge transfer (LMCT) have been explored to facilitate this transformation. nih.gov While direct trifluoromethylation of the C-H bonds in toluene itself can be challenging, this approach has been applied to various activated arenes and heterocycles. acs.org

Reactivity and Reaction Pathways of 3 Methylbenzotrifluoride

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. msu.edu In 3-Methylbenzotrifluoride, the directing effects of the two substituents determine the position of incoming electrophiles. The methyl group is an ortho, para-director, while the trifluoromethyl group is a meta-director. youtube.com This leads to a complex substitution pattern, with the outcome often depending on the specific reaction conditions and the nature of the electrophile.

The general mechanism for EAS involves two main steps:

Attack of the electrophile by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comlibretexts.org

Deprotonation of the intermediate to restore the aromaticity of the ring. masterorganicchemistry.comlibretexts.org

For this compound, electrophilic attack can theoretically occur at the 2-, 4-, 5-, and 6-positions. The activating methyl group directs towards the 2-, 4-, and 6-positions, while the deactivating trifluoromethyl group directs towards the 2-, 4-, and 6-positions (relative to itself). However, the positions ortho and para to the methyl group (positions 2, 4, and 6) are electronically favored due to the electron-donating nature of the methyl group, which stabilizes the carbocation intermediate. msu.edu Conversely, the trifluoromethyl group deactivates the ring, making all positions less reactive than benzene (B151609), but directs incoming electrophiles to the positions meta to it (positions 2 and 5) to avoid placing the positive charge of the sigma complex adjacent to the electron-withdrawing CF₃ group. youtube.com

Nitration of 3-alkyl benzotrifluorides can be achieved using nitrating agents like nitric acid. google.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is generally less common for benzene derivatives unless the ring is activated by strong electron-withdrawing groups. chemistrysteps.comwikipedia.org The trifluoromethyl group in this compound is a powerful electron-withdrawing group, which can facilitate SₙAr reactions, particularly when a good leaving group is present on the ring. chemistrysteps.commasterorganicchemistry.com

The SₙAr mechanism typically proceeds via an addition-elimination pathway involving a negatively charged intermediate called a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups, especially at the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate. chemistrysteps.comnih.gov

While this compound itself does not have a leaving group for a typical SₙAr reaction, its derivatives, such as those with a halogen substituent, would be susceptible to this type of reaction. The strong electron-withdrawing nature of the trifluoromethyl group would activate the ring towards nucleophilic attack. masterorganicchemistry.com

Radical Reactions and Mechanisms

The trifluoromethyl group can participate in radical reactions. rsc.org The C-F bonds in the -CF₃ group are strong, but under certain conditions, a trifluoromethyl radical (•CF₃) can be generated or can react with the aromatic ring. Radical trifluoromethylation of aromatic compounds is a known method for introducing a -CF₃ group. wikipedia.org

Recent research has shown that trifluoromethylarenes can undergo radical C-F functionalization via photoredox catalysis. nih.gov This process involves the single-electron reduction of the trifluoromethylarene to form a radical anion, which then undergoes C-F bond cleavage to generate a difluorobenzylic radical. nih.gov This radical intermediate can then be trapped by various reagents. nih.gov

Side-Chain Functionalization and Transformation Pathways

The methyl group of this compound is susceptible to functionalization, similar to other benzylic positions. This can include oxidation, halogenation, or other transformations. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the methyl group.

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group is generally considered stable, but it can undergo specific transformations under certain conditions. wikipedia.orgnih.gov

Activating the strong C-F bonds of a trifluoromethyl group is challenging but can be achieved using various methods, including transition metal catalysis and Lewis acids. mdpi.comdiva-portal.org This activation allows for the subsequent functionalization of the -CF₃ group. diva-portal.org For example, electrochemical methods using silylium (B1239981) ions have been developed for the trihydrodefluorination of trifluoromethylarenes to the corresponding methyl arenes. rsc.org

Transition metals can be used to achieve the defluorinative functionalization of trifluoromethylarenes. mdpi.comnih.gov This process involves the cleavage of one or more C-F bonds and the formation of new bonds with other functional groups. nih.govchemrxiv.org For instance, a method for the synthesis of methyl-dithioesters from trifluoromethylarenes has been developed using a microwave-assisted reaction with a BF₃SMe₂ complex, which acts as a Lewis acid and a sulfur source. diva-portal.orgrsc.org This approach is suitable for late-stage functionalization of complex molecules. rsc.org

Table 2: Summary of Reaction Types and Key Features for this compound

| Reaction Type | Key Reactants/Conditions | Major Products/Intermediates | Reference |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Electrophile (e.g., HNO₃/H₂SO₄) | Substituted this compound | google.com |

| Nucleophilic Aromatic Substitution | Nucleophile (on a halogenated derivative) | Substituted this compound | chemistrysteps.comwikipedia.org |

| Radical C-F Functionalization | Photoredox catalyst, visible light | Difluorobenzylic radical intermediate | nih.gov |

| C-F Bond Activation | Lewis acids, electrochemical methods | Functionalized trifluoromethyl group or methyl group | diva-portal.orgrsc.org |

Advanced Spectroscopic and Analytical Characterization in 3 Methylbenzotrifluoride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of 3-methylbenzotrifluoride, providing detailed information about the hydrogen, carbon, and fluorine atomic nuclei within the molecule.

Proton (¹H) NMR spectroscopy of this compound provides distinct signals corresponding to the different hydrogen environments in the molecule. The spectrum typically displays a singlet for the methyl (CH₃) protons and a complex series of multiplets for the four protons on the aromatic ring. The integration of these signals confirms the ratio of methyl to aromatic protons is 3:4.

Deuterium (B1214612) labeling is a powerful method used to simplify complex ¹H NMR spectra and confirm signal assignments. researchgate.netresearchgate.net In this technique, a specific hydrogen atom in the molecule is replaced with its isotope, deuterium (²H). Since deuterium does not resonate at the same frequency as protium (B1232500) (¹H), the signal corresponding to the replaced proton disappears from the ¹H NMR spectrum. libretexts.org For instance, if a deuterium atom were incorporated into the methyl group of this compound, the characteristic singlet for the CH₃ group would decrease in intensity or vanish, confirming its assignment. Similarly, selective deuteration of the aromatic ring would help in assigning the specific signals within the complex multiplet region.

Carbon-13 (¹³C) NMR spectroscopy identifies the unique carbon environments within the this compound structure. The spectrum shows distinct signals for the methyl carbon, the trifluoromethyl (CF₃) carbon (which often appears as a quartet due to coupling with the three fluorine atoms), and the different carbons of the benzene (B151609) ring.

This technique is particularly valuable for monitoring the progress of chemical reactions involving this compound. osf.ionih.gov By acquiring ¹³C NMR spectra at regular intervals, chemists can track the consumption of the starting material and the emergence of products. beilstein-journals.org For example, in an oxidation reaction converting the methyl group to a carboxylic acid, one would observe the disappearance of the methyl carbon signal and the appearance of a new signal in the characteristic downfield region for a carboxyl carbon. This non-invasive, quantitative monitoring allows for detailed kinetic studies and optimization of reaction conditions.

Given the presence of a trifluoromethyl group, Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally sensitive and informative tool for characterizing this compound. rsc.org The ¹⁹F NMR spectrum of this compound typically shows a single, sharp singlet. rsc.org The three fluorine atoms of the CF₃ group are chemically equivalent and are not coupled to any neighboring protons, resulting in a singlet peak. beilstein-journals.org The chemical shift of this peak is highly characteristic of the electronic environment of the CF₃ group. spectrabase.com In a chloroform-d (B32938) solvent, the chemical shift for the CF₃ group in this compound is observed at approximately -62.73 ppm. rsc.org This distinct signal provides a clear diagnostic marker for the presence and integrity of the trifluoromethyl moiety during synthesis and analysis.

Interactive Table: Typical NMR Spectroscopic Data for this compound

| Nucleus | Type of Signal | Typical Chemical Shift (ppm) | Key Information Provided |

| ¹H | Singlet (Methyl) | ~2.4 | Presence and environment of the CH₃ group. |

| ¹H | Multiplet (Aromatic) | ~7.2-7.5 | Presence and substitution pattern of the benzene ring. |

| ¹³C | Quartet (CF₃) | ~124 (JC-F ≈ 272 Hz) | Presence of the CF₃ group and its coupling to fluorine. |

| ¹³C | Singlet (Methyl) | ~21 | Presence of the CH₃ group. |

| ¹³C | Multiple Signals (Aromatic) | ~123-138 | Carbon skeleton of the benzene ring. |

| ¹⁹F | Singlet (CF₃) | ~ -62.7 | Unambiguous identification and electronic environment of the CF₃ group. rsc.org |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is employed to confirm the molecular weight and elemental composition of this compound. In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecule is ionized, typically by electron ionization (EI), and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio. The mass spectrum of this compound shows a prominent molecular ion peak [M]⁺ at an m/z value corresponding to its molecular weight (approximately 160.14 g/mol ). rsc.org The observed m/z of 160.1 serves as direct confirmation of the compound's identity. rsc.org Further fragmentation of the molecular ion provides structural information, with common fragments corresponding to the loss of fluorine or the entire CF₃ group.

Infrared (IR) and Raman Spectroscopy in Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

C-H Stretching: The spectrum exhibits absorption bands corresponding to the aromatic C-H stretching vibrations (typically above 3000 cm⁻¹) and the aliphatic C-H stretching of the methyl group (in the 2850-3000 cm⁻¹ region).

C=C Stretching: Aromatic ring C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.

C-F Stretching: The most characteristic feature in the IR spectrum is the presence of very strong and intense absorption bands in the 1100-1350 cm⁻¹ range, which are indicative of the C-F stretching modes of the trifluoromethyl group.

These complementary techniques provide a detailed fingerprint of the molecule's functional groups, aiding in its structural confirmation.

Interactive Table: Key Vibrational Modes for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | IR / Raman | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | IR / Raman | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | IR / Raman | 1450 - 1600 | Medium to Strong |

| C-F Stretch (CF₃) | IR | 1100 - 1350 | Very Strong |

| C-H Bending | IR / Raman | 700 - 900 | Strong |

Chromatographic Techniques in Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. Gas Chromatography (GC) is the most common technique used for this purpose due to the compound's volatility. rsc.org

In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of components between the mobile phase (carrier gas) and a stationary phase coated on the column walls. For a relatively nonpolar compound like this compound, a nonpolar stationary phase column (e.g., based on polydimethylsiloxane) is effective. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. GC coupled with a Flame Ionization Detector (FID) offers high sensitivity for quantification, while coupling to a Mass Spectrometer (GC-MS) allows for the simultaneous identification of the main component and any impurities. rsc.org

Crystallographic Analysis of Derivatives

The study revealed that (E)-3-[(3-(Trifluoromethyl)phenylimino)methyl]benzene-1,2-diol crystallizes in the monoclinic system with the space group P21/n. researchgate.net The asymmetric unit contains one molecule of the compound. The trifluoromethylphenyl group is not coplanar with the benzene-1,2-diol moiety, indicating a twisted conformation. This non-planarity is a common feature in such Schiff bases and can influence their electronic and photophysical properties.

The detailed crystallographic data for (E)-3-[(3-(Trifluoromethyl)phenylimino)methyl]benzene-1,2-diol is summarized in the interactive table below. This data provides the fundamental parameters of the unit cell and other key refinement details that define the crystal structure.

Interactive Table of Crystallographic Data for (E)-3-[(3-(Trifluoromethyl)phenylimino)methyl]benzene-1,2-diol researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₄H₁₀F₃NO₂ |

| Formula Weight | 281.23 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 16.2463 (9) |

| b (Å) | 4.7716 (3) |

| c (Å) | 16.9199 (9) |

| α (°) | 90 |

| β (°) | 112.939 (1) |

| γ (°) | 90 |

| Volume (ų) | 1207.92 (12) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα |

| Wavelength (Å) | 0.71073 |

Computational Chemistry and Theoretical Studies on 3 Methylbenzotrifluoride

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states, intermediates, and the calculation of activation barriers. nih.govsuperfri.org These methods, including both ab initio and Density Functional Theory (DFT) approaches, can elucidate the step-by-step pathway of a reaction.

For a molecule like 3-Methylbenzotrifluoride, such calculations could be applied to understand mechanisms of electrophilic aromatic substitution, oxidation of the methyl group, or reactions involving the trifluoromethyl group. For instance, in the fluorination of benzene (B151609), quantum-chemical studies have been used to calculate the energies of intermediates like the fluorocyclohexadienyl radical and the transition states leading to product formation. mdpi.com A similar approach for this compound would involve calculating the energy profile for the attack of an electrophile at the different positions on the aromatic ring, helping to explain the regioselectivity governed by the directing effects of the methyl and trifluoromethyl groups. Computational analysis is also vital for studying complex processes like copper-catalyzed trifluoromethylation, where it helps identify intermediates and feasible reaction pathways under mild conditions. montclair.edu

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of molecules. researchgate.netdntb.gov.ua Global and local reactivity descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemical hardness, electrophilicity, and Fukui functions, can predict the most likely sites for electrophilic or nucleophilic attack. core.ac.uk

Table 1: Conceptual DFT Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Indicates the ability to donate an electron; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy (ELUMO) | - | Indicates the ability to accept an electron; lower energy suggests greater reactivity towards nucleophiles. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution; a harder molecule is less reactive. |

| Global Electrophilicity (ω) | μ2 / (2η) | Quantifies the ability of a molecule to accept electrons; a measure of its electrophilic character. |

| Fukui Function (f(r)) | (∂ρ(r)/∂N)v(r) | Identifies the most reactive sites within a molecule for nucleophilic (f+), electrophilic (f-), or radical (f0) attack. |

Molecular Modeling of Interactions and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application is conformational analysis, which involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. ekb.eg For this compound, the primary conformational flexibility arises from the rotation of the methyl (-CH₃) and trifluoromethyl (-CF₃) groups around their respective C-C bonds.

DFT calculations are effective for determining the barriers to internal rotation. nih.gov By systematically rotating the dihedral angle of a substituent and calculating the energy at each step, a potential energy surface can be generated. The energy difference between the most stable (lowest energy) and least stable (highest energy) conformations represents the rotational barrier. nih.gov For the methyl group in a related molecule, m-methylbenzaldehyde, the V₃ rotational barrier was determined to be significantly different for its two conformers (O-cis and O-trans). nih.gov A similar computational study on this compound would reveal the preferred orientations of the C-H and C-F bonds relative to the benzene ring and quantify the energy required to rotate these groups, which influences the molecule's thermodynamic properties.

Prediction of Spectroscopic Properties and Chemical Shifts

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental results. For fluorinated compounds, the prediction of ¹⁹F NMR chemical shifts is particularly valuable. nih.gov The standard high-quality method involves geometry optimization followed by the calculation of nuclear magnetic shielding constants using the Gauge-Independent Atomic Orbital (GIAO) method, typically with a DFT functional like B3LYP and a suitable basis set. researchgate.netnih.gov

The predicted shielding constant (σ) is then converted to a chemical shift (δ) relative to a reference standard (like CCl₃F) using the formula: δcalc = σref - σcalc. Often, a linear regression is performed on a set of known compounds to derive a scaling factor for improved accuracy. nih.gov Studies have shown that methods like B3LYP/6-31+G(d,p) can predict ¹⁹F chemical shifts with a mean absolute deviation of around 2.1 ppm. nih.gov This predictive power is crucial for assigning signals in complex spectra and verifying chemical structures.

Table 2: Common Levels of Theory for ¹⁹F NMR Chemical Shift Prediction

| Functional | Basis Set | Typical Application | Expected Accuracy (Mean Absolute Deviation) |

|---|---|---|---|

| B3LYP | 6-31+G(d,p) | Rapid and reliable prediction for fluoroaromatics. nih.gov | ~2.1 ppm |

| B3LYP | 6-311+G(2d,p) | Higher accuracy with increased computational cost. nih.gov | ~1.7 ppm |

| ωB97XD | aug-cc-pVDZ | Good balance of accuracy and computational time for diverse fluorine environments. chemrxiv.org | ~3.6 ppm |

| PBE0 | pcS-1 | NMR-specific basis set for high-accuracy studies. | High (specific deviation depends on system) |

Computational Studies on C-H Borylation Mechanisms

Catalytic C-H borylation is a powerful synthetic method for creating carbon-boron bonds. Computational studies are essential for understanding the complex mechanisms of these reactions and predicting their regioselectivity. nih.gov The iridium-catalyzed borylation of arenes, for example, is thought to proceed via oxidative addition, C-H activation, and reductive elimination. nih.gov

For this compound, the key challenge is to predict which of the four available C-H bonds on the aromatic ring will be borylated. The outcome is determined by a combination of steric and electronic factors. The bulky catalyst will likely favor positions with less steric hindrance, while the electronic directing effects of the methyl (ortho-, para-directing) and trifluoromethyl (meta-directing) groups will also influence the site of C-H activation.

Quantum mechanics-based models can calculate the activation energy barriers for the reaction at each position. nih.gov The position with the lowest energy barrier is the kinetically favored product. However, these calculations can be computationally expensive. nih.gov Newer approaches leverage machine learning and language models, trained on large datasets of known reactions, to predict the regioselectivity of C-H borylation with high accuracy. nih.gov

Simulations of Molecular Interactions and Reaction Intermediates

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into intermolecular interactions, solvation effects, and conformational dynamics. semanticscholar.orgnih.gov In an MD simulation, the forces on each atom are calculated using a force field, and Newton's laws of motion are integrated to track the trajectory of the atoms over time. researchgate.net Such simulations could model how this compound interacts with solvent molecules or other reactants in a condensed phase, revealing information about local structure and dynamics that is inaccessible from static calculations.

Applications of 3 Methylbenzotrifluoride in Advanced Organic Synthesis

Role as a Solvent in Specialized Reactions

The properties of 3-Methylbenzotrifluoride, such as its boiling point, density, and relative inertness, make it an effective solvent for a variety of chemical transformations. netascientific.com As a derivative of benzotrifluoride (B45747) (BTF), it shares many of the solvent characteristics that have made BTF a popular alternative to traditional organic solvents. ugent.besemanticscholar.org

| Property | Value |

| CAS Number | 401-79-6 |

| Molecular Formula | C₈H₇F₃ |

| Molecular Weight | 160.14 g/mol |

| Boiling Point | 130 °C |

| Density | 1.148 g/mL at 25 °C |

| Refractive Index | n20/D 1.427 |

| Data sourced from Sigma-Aldrich and ChemBK. |

Fluorous synthesis is a technique that utilizes highly fluorinated compounds to facilitate the separation and purification of reaction products. Solvents that can dissolve both conventional organic reagents and highly fluorinated compounds are essential for this methodology. ugent.besemanticscholar.org Benzotrifluoride and its derivatives, including this compound, are crucial components in fluorous synthesis for this reason. ugent.be Their ability to bridge the solubility gap between the organic and fluorous phases allows for homogeneous reaction conditions, simplifying the subsequent separation process, which often involves simple liquid-liquid or solid-phase extraction.

Benzene (B151609) has historically been a common solvent for radical reactions due to its general inertness towards radical addition or hydrogen abstraction. researchgate.net However, its toxicity is a significant drawback. Benzotrifluoride and its derivatives have emerged as excellent replacements for benzene in this context. ugent.beresearchgate.net These fluorinated solvents are highly resistant to radical attack and are less toxic than benzene, making them a safer and more environmentally conscious choice. ugent.besemanticscholar.org Research has shown that various radical reactions, including allylation and cyclization reactions, proceed with comparable or better efficiency in benzotrifluoride than in benzene. researchgate.net The properties of this compound make it a suitable substitute in these applications.

| Feature | Benzene | This compound (as a BTF derivative) |

| Toxicity | High (Carcinogen) | Low |

| Suitability for Radical Reactions | High (inert) | High (inert) |

| Environmental Profile | Poor | More favorable |

| Information based on comparative studies of Benzotrifluoride (BTF) as a benzene replacement. ugent.beresearchgate.net |

This compound can serve as a solvent for reactions promoted by certain Lewis acids. wikipedia.org However, a critical consideration is the reactivity of the trifluoromethyl group with strong Lewis acids. researchgate.net While it is suitable for use with milder Lewis acids, strong Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) can react with the C-F bonds of the trifluoromethyl group. researchgate.netwikipedia.org Therefore, the choice of Lewis acid is crucial when using this compound or related compounds as a solvent. Weaker Lewis acids like zinc chloride (ZnCl₂) are generally more compatible. wikipedia.org

Building Block in Pharmaceutical Synthesis

The trifluoromethyl group is a key pharmacophore in many modern drugs, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity. This compound serves as a precursor to essential intermediates used in the synthesis of various active pharmaceutical ingredients (APIs). atomfair.com

This compound is a starting material for producing key intermediates for non-steroidal anti-inflammatory drugs (NSAIDs). A prominent example is its role in the synthesis of Flufenamic Acid.

The synthesis of Flufenamic Acid, an anthranilic acid derivative with anti-inflammatory properties, involves the reaction of 2-chlorobenzoic acid with 3-trifluoromethylaniline. chemicalbook.comnih.gov 3-Trifluoromethylaniline is readily synthesized from this compound.

Another important intermediate derived from this compound is 3-amino-2-methylbenzotrifluoride. This compound is essential for synthesizing N-(2-methyl-3-trifluoromethylphenyl) anthranilic acid, another potent anti-inflammatory agent. google.com

Many compounds that exhibit anti-inflammatory activity also possess analgesic (pain-relieving) properties. nih.gov The intermediates derived from this compound are therefore also used to create analgesics.

For instance, the intermediate 3-amino-2-methylbenzotrifluoride is a precursor to 2-(2-methyl-3-trifluoromethyl)anilino nicotinic acid, a therapeutic agent noted for its valuable anti-inflammatory and analgesic properties. google.com Flufenamic acid, mentioned previously, is also used as an analgesic. nih.gov The incorporation of the trifluoromethylphenyl moiety, derived from this compound, is a common strategy in the development of novel analgesic agents. mdpi.com

| Precursor/Intermediate | Derived Pharmaceutical Agent | Therapeutic Class |

| 3-Trifluoromethylaniline | Flufenamic Acid | Anti-inflammatory, Analgesic |

| 3-Amino-2-methylbenzotrifluoride | N-(2-methyl-3-trifluoromethylphenyl) anthranilic acid | Anti-inflammatory |

| 3-Amino-2-methylbenzotrifluoride | 2-(2-methyl-3-trifluoromethyl)anilino nicotinic acid | Anti-inflammatory, Analgesic |

| Table compiled from patent and synthesis literature. chemicalbook.comgoogle.com |

Synthesis of Calcimimetic Agents and Intermediates

The 3-trifluoromethylphenyl moiety, for which this compound is a primary starting material, is a crucial structural component in the synthesis of calcimimetic agents. These therapeutic agents modulate the activity of the calcium-sensing receptor (CaSR) and are vital in treating conditions like secondary hyperparathyroidism in patients with renal disease. mdpi.comnih.gov A prominent example is the drug Cinacalcet, which relies on a key intermediate derived from the 3-trifluoromethylphenyl scaffold. mdpi.comresearchgate.net

The synthesis of Cinacalcet heavily involves the intermediate 3-(3-trifluoromethylphenyl)propanal. nih.gov Modern synthetic routes to this aldehyde often start with 1-bromo-3-(trifluoromethyl)benzene, a direct derivative of this compound. A key step in this process is the Mizoroki-Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and an acrolein acetal, catalyzed by a palladium complex like Pd(OAc)2. mdpi.comnih.gov This is followed by hydrogenation and hydrolysis to yield the desired aldehyde intermediate. mdpi.com The final step to produce Cinacalcet involves the reductive amination of 3-(3-trifluoromethylphenyl)propanal with (R)-(+)-1-(1-naphthyl)ethylamine. researchgate.netthieme-connect.com

| Step | Reactants | Key Reaction Type | Product | Reference |

|---|---|---|---|---|

| 1 | 1-bromo-3-(trifluoromethyl)benzene, Acroleine diethyl acetal | Mizoroki-Heck cross-coupling | 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene | mdpi.comnih.gov |

| 2 | Product from Step 1 | Hydrogenation / Hydrolysis | 3-(3-trifluoromethylphenyl)propanal | mdpi.com |

| 3 | 3-(3-trifluoromethylphenyl)propanal, (R)-(+)-1-(1-naphthyl)ethylamine | Reductive Amination | Cinacalcet | researchgate.net |

Development of Trifluoromethyl-Substituted Pharmaceuticals

The introduction of a trifluoromethyl (CF3) group into a drug candidate is a widely used strategy in medicinal chemistry to enhance its pharmacological profile. wechemglobal.comresearchgate.net The CF3 group can significantly improve a molecule's lipophilicity, metabolic stability, and binding affinity to its target. nih.govresearchgate.net this compound is a key building block that provides the m-trifluoromethylphenyl scaffold, a common feature in numerous pharmaceuticals. mdpi.com

The high metabolic stability of the C-F bond makes the trifluoromethyl group resistant to enzymatic degradation by cytochrome P-450 enzymes, which can increase the drug's half-life and bioavailability. nih.govresearchgate.net Furthermore, the CF3 group's strong electron-withdrawing nature can modulate the acidity or basicity of nearby functional groups, influencing drug-receptor interactions. wechemglobal.com This strategic incorporation has been pivotal in the development of drugs across various therapeutic areas. For instance, the synthesis of the cancer drug Sorafenib involves reacting 4-aminophenol (B1666318) with 4-chloro-3-(trifluoromethyl)phenyl isocyanate, showcasing the use of a derivative of the core structure provided by this compound. mdpi.com

| Drug Name | Therapeutic Class | Key Structural Feature | Reference |

|---|---|---|---|

| Cinacalcet | Calcimimetic | 3-(Trifluoromethyl)phenyl | mdpi.com |

| Fluoxetine (B1211875) | Antidepressant (SSRI) | 4-(Trifluoromethyl)phenoxy | mdpi.com |

| Sorafenib | Anticancer (Kinase Inhibitor) | 4-chloro-3-(trifluoromethyl)phenyl | mdpi.com |

| Doravirine | Antiretroviral (NNRTI) | 4-(Trifluoromethyl)pyridine | mdpi.com |

Research into Fluorinated Carboxylic Acids for Drug Discovery

Fluorinated carboxylic acids and their bioisosteres are of significant interest in drug discovery. This compound can serve as a precursor to 3-(trifluoromethyl)benzoic acid through the oxidation of its methyl group. While the carboxylic acid functional group is a crucial component of many pharmacophores, it can also present challenges such as metabolic instability and limited passive diffusion across biological membranes like the blood-brain barrier (BBB). nih.gov

| Functional Group | Key Properties | Advantages in Drug Design | Challenges | Reference |

|---|---|---|---|---|

| Carboxylic Acid (-COOH) | Acidic, polar, hydrogen bond donor/acceptor | Often essential for pharmacophore binding | Metabolic instability, poor membrane permeability (e.g., BBB) | nih.gov |

| Fluorinated Alcohol (-C(CF3)HOH) | Weakly acidic, more lipophilic | Improved metabolic stability, enhanced CNS penetration | May alter binding affinity compared to the original acid | nih.gov |

Applications in Agrochemical Synthesis

Herbicides Derived from Benzotrifluoride Analogs

The m-trifluoromethylphenyl group is a critical substructure in many modern herbicides, particularly those that act by inhibiting the phytoene (B131915) desaturase (PDS) enzyme. semanticscholar.org This enzyme is vital for the biosynthesis of carotenoids, which protect chlorophyll (B73375) from photooxidation. Its inhibition leads to the characteristic bleaching of the plant. semanticscholar.org this compound is a foundational building block for creating this essential herbicidal moiety.

A significant class of herbicides based on this structure are the 4-(3-trifluoromethylphenyl)pyridazine derivatives. nih.govnih.gov Research has shown that compounds in this series exhibit potent bleaching and herbicidal activities, in some cases comparable to or exceeding commercial standards against certain weeds. nih.govresearchgate.net Structure-activity relationship (SAR) studies have demonstrated that the presence of the m-trifluoromethylphenyl group is crucial for high efficacy, as it fits into a hydrophobic channel of the PDS enzyme. semanticscholar.org Modifications at other positions of the pyridazine (B1198779) ring, such as introducing a substituted phenoxy group, can further enhance herbicidal activity. nih.gov

| Compound Class | Target Weeds | Noted Activity | Reference |

|---|---|---|---|

| 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazines | Dicotyledonous plants | Some compounds showed activity equal to or higher than the commercial herbicide diflufenican (B1670562) at 75 g/ha. | nih.gov |

| 3-(substituted phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazines | General greenhouse tests | Excellent herbicidal activity observed, with some compounds effective at doses as low as 7.5 g/ha. | nih.gov |

| 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide | Echinochloa crus-galli, Portulaca oleracea | Showed 100% inhibition of roots and stems at 100 µg/mL in pre-emergence tests. | nih.gov |

Fungicide Synthesis and Related Compounds

The trifluoromethylphenyl scaffold is also integral to the development of novel fungicides. The incorporation of this group can enhance the efficacy and spectrum of activity of fungicidal compounds. For example, novel trifluoromethylphenyl amides have been synthesized and evaluated for their fungicidal properties against a range of plant pathogenic fungi. d-nb.info

In one study, a series of trifluoromethylphenyl amides were tested against various fungal species, including Colletotrichum, Phomopsis, and Botrytis cinerea. The research identified 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide as having the strongest and broadest spectrum of antifungal activity within the tested group. d-nb.info This highlights how the benzotrifluoride core, when appropriately substituted, can serve as a potent pharmacophore in the design of new crop protection agents. The development of such compounds is crucial for managing fungal diseases and combating the emergence of fungicide resistance.

Insecticide Development with Trifluoromethylated Moieties